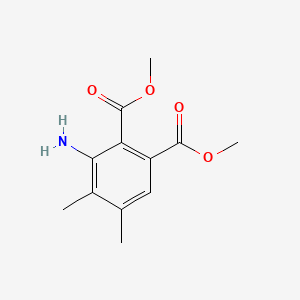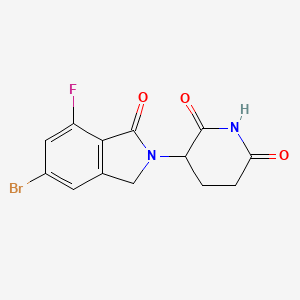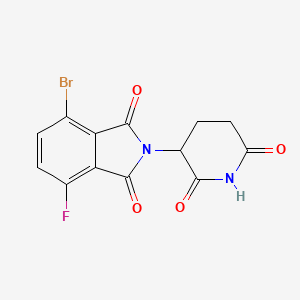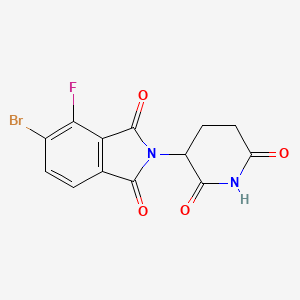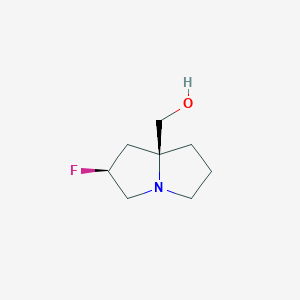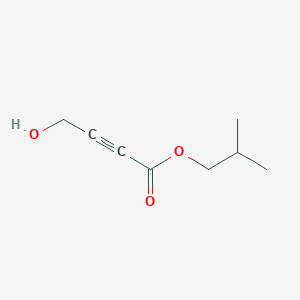
Isobutyl 4-hydroxybut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-hydroxybut-2-ynoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative, characterized by the presence of a hydroxyl group and a triple bond within its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-hydroxybut-2-ynoate typically involves the esterification of 4-hydroxybut-2-ynoic acid with isobutanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Saturated esters
Substitution: Halogenated esters
Scientific Research Applications
Isobutyl 4-hydroxybut-2-ynoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways due to its reactive hydroxyl and triple bond functionalities.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Isobutyl 4-hydroxybut-2-ynoate involves its interaction with various molecular targets, primarily through its hydroxyl and triple bond groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic addition, and other chemical interactions. The pathways involved include enzyme inhibition and modification of metabolic processes .
Comparison with Similar Compounds
- Butyl 4-hydroxybut-2-ynoate
- Ethyl 4-hydroxybut-2-ynoate
- Methyl 4-hydroxybut-2-ynoate
Comparison: Isobutyl 4-hydroxybut-2-ynoate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness affects its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications .
Properties
IUPAC Name |
2-methylpropyl 4-hydroxybut-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)6-11-8(10)4-3-5-9/h7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKVRSNCJSTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
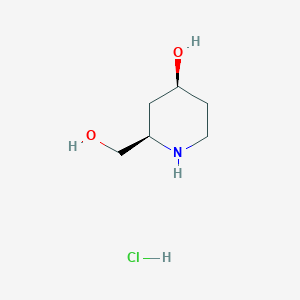
![benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237208.png)
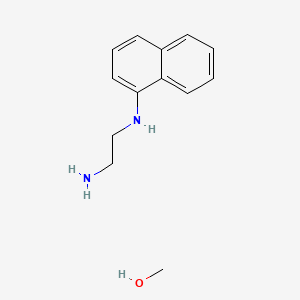
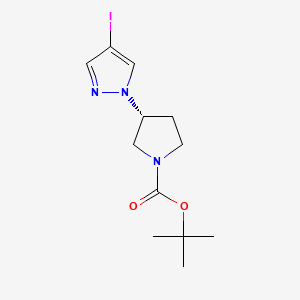
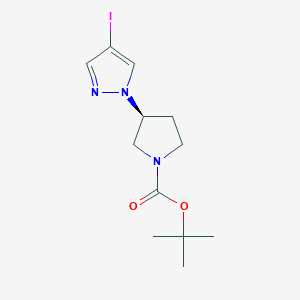
![3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B8237242.png)
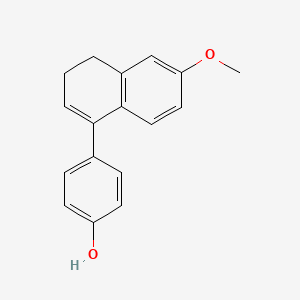
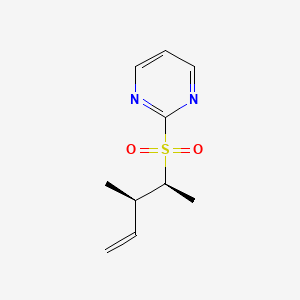
![5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B8237289.png)
